molecular formula C13H17NO3S B8354953 Ethyl 4-(2-thienylcarbonyl)-1-piperidinecarboxylate

Ethyl 4-(2-thienylcarbonyl)-1-piperidinecarboxylate

Cat. No. B8354953
M. Wt: 267.35 g/mol
InChI Key: LAVVCNRWDYAVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(c1cccs1)C1CCN(Cc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:21]([O:22][CH2:23][CH3:24])(=[O:25])[Cl:26].[c:1]1([CH2:2][N:8]2[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[c:16]3[s:17][cH:18][cH:19][cH:20]3)[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1.[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[N:8]1([C:21]([O:22][CH2:23][CH3:24])=[O:25])[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[c:16]2[s:17][cH:18][cH:19][cH:20]2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)Cl
Name
O=C(c1cccs1)C1CCN(Cc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(c1cccs1)C1CCN(Cc2ccccc2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)N1CCC(C(=O)c2cccs2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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